molecular formula C13H8FN5O B5109218 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile CAS No. 412965-15-2

1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile

Cat. No. B5109218
CAS RN: 412965-15-2
M. Wt: 269.23 g/mol
InChI Key: CYYMYCVRXWRJON-UHFFFAOYSA-N
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Description

1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile, also known as FAU, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine-based derivative that has been found to possess a wide range of biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the proliferation of T cells and the production of pro-inflammatory cytokines. In animal studies, 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to have a protective effect against liver damage induced by alcohol and other toxins.

Advantages and Limitations for Lab Experiments

One advantage of 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is its broad range of biological activities, which makes it a versatile compound for scientific research. Additionally, the synthetic route for 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been optimized for high yield and purity, making it a viable compound for large-scale production. However, one limitation of 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile. One area of interest is its potential as a treatment for cancer. Further studies are needed to elucidate the mechanism of action of 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile and to determine its efficacy and safety in vivo. Additionally, 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to possess antiviral activity, and further research is needed to explore its potential as a treatment for viral infections. Finally, the development of novel synthetic routes for 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile could lead to the production of more potent and selective analogs with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with hydrazine hydrate to obtain the final compound. This synthetic route has been optimized for high yield and purity, making it a viable method for large-scale production.

Scientific Research Applications

1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. In vitro studies have shown that 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. Additionally, 1,6-diamino-4-(2-fluorophenyl)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been shown to possess antiviral activity against several viruses, including HIV and HCV.

properties

IUPAC Name

1,2-diamino-4-(2-fluorophenyl)-6-oxopyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN5O/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19(18)13(20)9(11)6-16/h1-4H,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYMYCVRXWRJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201144041
Record name 1,6-Diamino-4-(2-fluorophenyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Diamino-4-(2-fluorophenyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarbonitrile

CAS RN

412965-15-2
Record name 1,6-Diamino-4-(2-fluorophenyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412965-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Diamino-4-(2-fluorophenyl)-1,2-dihydro-2-oxo-3,5-pyridinedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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